N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
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Description
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C30H32N6O6S2 and its molecular weight is 636.74. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activities
One area of application for similar compounds involves the development of herbicides. For instance, a study on novel triazolinone derivatives highlighted their potential as protoporphyrinogen oxidase (Protox) inhibitors, a target for herbicide action. These compounds were designed and synthesized to possess significant herbicidal activities against broadleaf weeds in rice fields, indicating the potential agricultural applications of complex triazolinone derivatives (Luo et al., 2008).
Antimicrobial Activities
Another significant area of research for complex compounds is their antimicrobial properties. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including structures similar to the query compound, revealed that these molecules possessed good to moderate activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents, which could address the increasing problem of drug-resistant pathogens (Bektaş et al., 2007).
Anti-cancer Activities
Research into complex triazole derivatives also includes exploring their potential as anticancer agents. For example, studies on quinazoline and 1,3-oxazole derivatives have shown promising results against various cancer cell lines, suggesting that molecules with similar structural features might be explored for their anticancer properties. These findings indicate the potential of such compounds in medicinal chemistry for the development of new therapeutic agents (Zyabrev et al., 2022).
Inhibition of Neurokinin-1 Receptor
Additionally, compounds with structural similarities have been investigated for their ability to inhibit the neurokinin-1 (NK1) receptor, which is relevant in conditions like emesis and depression. The development of orally active, water-soluble NK1 receptor antagonists represents a potential application in clinical settings for managing these conditions, highlighting the diverse therapeutic potential of these complex molecules (Harrison et al., 2001).
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O6S2/c1-21-4-3-5-24(18-21)36-27(33-34-30(36)43-20-28(37)32-23-8-10-25(41-2)11-9-23)19-31-29(38)22-6-12-26(13-7-22)44(39,40)35-14-16-42-17-15-35/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,38)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGCZNGPBEWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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